Polysulfides, di-tert-Bu

Descripción general

Descripción

Polysulfides, di-tert-Bu is a colorless liquid organic compound with a slight characteristic odor . It is used as an additive in industrial lubricants . It is also used as a sulfur source and reducing agent in organic synthesis reactions .

Synthesis Analysis

Polysulfides can be synthesized through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . Another method involves the electrochemical synthesis of organic polysulfides from disulfides by sulfur insertion from S8 . The reaction gives a mixture of polysulfides, whose distribution can be influenced by the addition of different amounts of carbon disulfide as a co-solvent .Chemical Reactions Analysis

Polysulfides, di-tert-Bu, particularly tetrasulfides, have been found to be surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . This reactivity persists at elevated temperatures (160 °C), enabling tetrasulfides to eclipse their 1-oxides as RTAs .Physical And Chemical Properties Analysis

Polysulfides, di-tert-Bu is a liquid at 20°C . It has a density of 0.9995 at 20°C . It is slightly soluble in water and volatilizes significantly from the aquatic compartment . It is soluble in mineral oils and in synthetic base oils and most common solvents .Aplicaciones Científicas De Investigación

Protective Effect in Neuroblastoma Cells

Polysulfides, including di-tert-Bu derivatives, have been found to exert protective effects against cytotoxicity in neuroblastoma cells. This effect is mediated through the Nrf2 signaling pathway. In studies involving mouse neuroblastoma Neuro2A cells, treatment with polysulfides led to a significant decrease in cell toxicity. This was attributed to the rapid uptake of polysulfides, which induced the translocation of Nrf2 into the nucleus, thereby accelerating the synthesis of GSH and HO-1 expression. This mechanism suggests that polysulfides can play a protective role against oxidative damage in neuronal cells (Koike et al., 2013); (Koike et al., 2014); (Ogasawara et al., 2014).

Unsymmetrical Polysulfide Construction

Polysulfides are crucial in various fields ranging from life sciences to material sciences, pharmaceuticals, and food chemistry. However, synthetic methods for unsymmetrical polysulfides are limited. A novel approach involving a library of broad-spectrum polysulfurating reagents, R–S–S–OMe, has been developed. These reagents can be directly introduced for late-stage modifications of biomolecules, natural products, and pharmaceuticals. This technique allows for efficient unsymmetrical polysulfuration and has been successfully applied in drug discovery and development (Xiao et al., 2018).

Electrosynthesis of Mono- and Disulfides

A method has been developed for the synthesis of organic mono-, di-, and polysulfides based on electrochemical reactions. This method uses cycloalkanes C5–C8 with di(n-butyl)disulfide (di(tert-butyl)disulfide) and hydrogen sulfide. The approach allows for the asymmetric synthesis of mono-, di-, and polysulfides under mild conditions, making it a valuable technique in the field of organic sulfur derivative synthesis (Shinkar’ et al., 2020).

Development of Polysulfide-Sensitive GFPs

Green-fluorescent-protein (GFP)-based probes specific to polysulfides have been developed to monitor the intracellular dynamics and subcellular levels of polysulfides. These probes are instrumental in studying polysulfides' multiple origins and functions within cells, offering critical tools for in vivo studies of polysulfides (Hu et al., 2019).

Poly(disulfide)s in Supramolecular Systems

Poly(disulfide)s, with disulfide bonds in the main chain, are explored for their potential in creating interesting structures or functions. They are pivotal in biomolecular engineering, biomembrane analysis, and in stabilizing various supramolecular architectures. The dynamic nature of single disulfide bridges in these systems allows for innovative applications in materials science (Bang et al., 2012).

Polysulfides in Anti-inflammatory Therapies

Sulfur(II)-containing polymers (polysulfides) are examined for their unique responsiveness to oxidants, particularly in the context of developing new anti-inflammatory therapies. These materials combine flexible synthetic and processing techniques, offering promising avenues for medical applications (Vo et al., 2009).

Safety And Hazards

Direcciones Futuras

Polysulfides, di-tert-Bu, due to their anti-wear properties, are indispensable additives to lubricants . They are also added to other petroleum-derived products as oxidation inhibitors . These results suggest that olefin sulfurization processes optimized for tetrasulfide production will afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .

Propiedades

IUPAC Name |

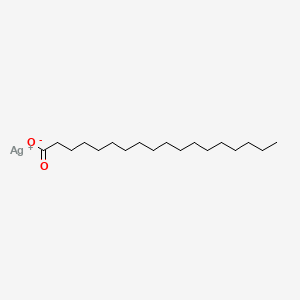

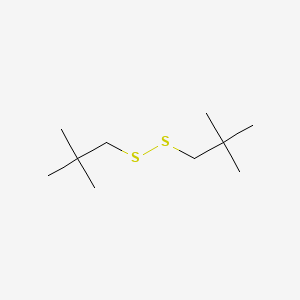

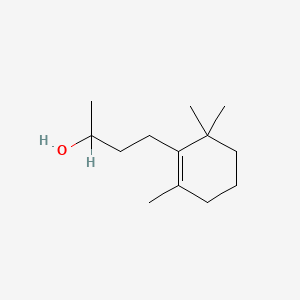

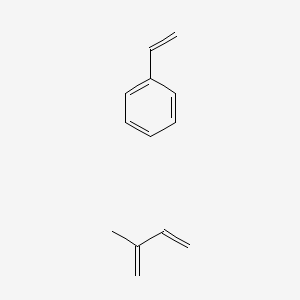

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZZRXXPRCBINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CSSCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345810 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2-dimethylpropyl) disulfide | |

CAS RN |

37552-63-9 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)